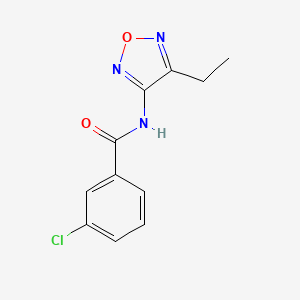![molecular formula C24H18O4 B11378983 3-methoxy-7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11378983.png)
3-methoxy-7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of extended flavonoids This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted benzaldehydes and phenyl-substituted chromenones, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), Nucleophiles (e.g., NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
3-methoxy-7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-methoxy-7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. Additionally, its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- 9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
3-methoxy-7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and dimethyl groups enhances its reactivity and potential interactions with biological targets, setting it apart from similar compounds .
Properties
Molecular Formula |
C24H18O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-methoxy-7,9-dimethyl-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C24H18O4/c1-13-22-18(17-10-9-16(26-3)11-19(17)24(25)28-22)12-20-21(14(2)27-23(13)20)15-7-5-4-6-8-15/h4-12H,1-3H3 |
InChI Key |
FWJVYQVFCRHHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C5=C(C=C(C=C5)OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11378906.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11378910.png)
![3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11378916.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11378917.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11378923.png)
![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11378925.png)

![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378933.png)
![6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11378942.png)
![4-(2-methylpropoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11378970.png)
![9-[2-(2-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11378971.png)
![3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11378976.png)
![5-chloro-N-(2,5-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11378988.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11378994.png)
